molecular formula C9H13NOS B8408135 Cyclopropyl (5-aminomethylthien-2-yl) carbinol

Cyclopropyl (5-aminomethylthien-2-yl) carbinol

Cat. No. B8408135
M. Wt: 183.27 g/mol
InChI Key: XLQLXLHHNDMQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05686486

Procedure details

Thienylamine of formula SS-1 (0.95 mL) is dissolved in dry THF under a nitrogen atmosphere and cooled to -78° C. n-Butyllithium (Aldrich, 1.6M in hexane, 13.4 mL) is added and the reaction turned a deep purple color. The reaction is allowed to warm to 0° C. for 10 min, then recooled to -78° C. for the addition of the aldehyde (0.82 mL). A thick slurry forms and stirring becomes difficult. The reaction is allowed to warm to 0° C., then quenched with ammonium chloride solution (10 mL). The reaction is extracted with EtOAc (200 mL) and washed with water (2×40 mL) and brine. The organic phase is dried over MgSO4, filtered and concentrated in vacuo. Chromatography over silica gel (300 g) eluting with 5% MeOH in CH2Cl2 gives the title product (356 mg) as a colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.95 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0.82 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1N.C[N+:8]([CH3:11])(C)C.C1C=C2C(C=C(C([S-])=S)C=C2)=CC=1.C([Li])CCC.[CH2:30]1[CH2:34][O:33][CH2:32][CH2:31]1>>[CH:30]1([CH:34]([C:2]2[S:1][C:5]([CH2:11][NH2:8])=[CH:4][CH:3]=2)[OH:33])[CH2:31][CH2:32]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)N
Name
Quantity
0.95 mL
Type
reactant
Smiles
C[N+](C)(C)C.C1=CC=C2C=C(C=CC2=C1)C(=S)[S-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
13.4 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
aldehyde
Quantity
0.82 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
A thick slurry forms and stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with ammonium chloride solution (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The reaction is extracted with EtOAc (200 mL)
WASH
Type
WASH
Details
washed with water (2×40 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
Chromatography over silica gel (300 g) eluting with 5% MeOH in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(O)C=1SC(=CC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 356 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.